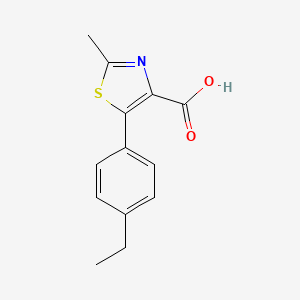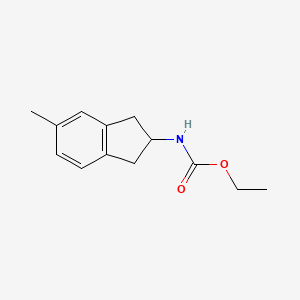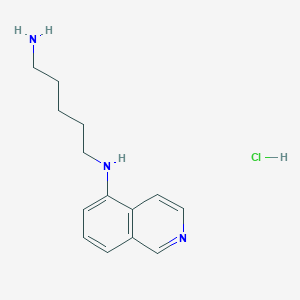
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine typically involves multi-step organic reactions. One common route might include:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Chlorination: Chlorination of the pyrimidine ring at the 4 and 6 positions.
Etherification: Formation of the o-methoxyphenoxy group through etherification.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Industry: Use in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloro-2-cyclopropyl-5-phenoxypyrimidine: Lacks the methoxy group.
4,6-Dichloro-2-cyclopropyl-5-(o-methylphenoxy)-pyrimidine: Has a methyl group instead of a methoxy group.
Uniqueness
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of the o-methoxyphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H12Cl2N2O2 |
|---|---|
Molekulargewicht |
311.2 g/mol |
IUPAC-Name |
4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-19-9-4-2-3-5-10(9)20-11-12(15)17-14(8-6-7-8)18-13(11)16/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
JVYKFTSRHBWVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3CC3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid](/img/structure/B8590266.png)
![Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-](/img/structure/B8590277.png)






![1-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)ethanone](/img/structure/B8590308.png)
![Benzyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8590314.png)



